2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole
Description
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Structure
3D Structure
Properties
Molecular Formula |
C11H10BrNO |
|---|---|
Molecular Weight |
252.11 g/mol |
IUPAC Name |
2-bromo-5-(4-methoxyphenyl)-1H-pyrrole |
InChI |
InChI=1S/C11H10BrNO/c1-14-9-4-2-8(3-5-9)10-6-7-11(12)13-10/h2-7,13H,1H3 |
InChI Key |
IMHSUEAKJHSWHI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=C(N2)Br |
Origin of Product |
United States |
Incorporation During Ring Synthesis:many Classical and Modern Pyrrole Syntheses Allow for the Direct Incorporation of Aryl Groups.
Paal-Knorr Synthesis: A 1,4-dicarbonyl compound bearing a 4-methoxyphenyl (B3050149) group can be reacted with ammonia (B1221849) or a primary amine to directly yield a 2- or 3-(4-methoxyphenyl)pyrrole. wikipedia.org
Knorr Pyrrole (B145914) Synthesis: This method involves the condensation of an α-amino ketone with a β-ketoester. pharmaguideline.com If one of these starting materials contains the 4-methoxyphenyl group, it will be incorporated into the final pyrrole structure.
Multicomponent Reactions: Iron(III)-catalyzed multicomponent reactions of primary aromatic amines, aromatic aldehydes (such as 4-methoxybenzaldehyde), and a diketone can produce tetra-aryl-substituted pyrrolo[3,2-b]pyrroles, demonstrating a powerful method for incorporating specific aryl groups. acs.orgrsc.org
Attachment Via Cross Coupling Reactions:this is a Highly Versatile and Common Approach. It Typically Involves the Reaction of a Halogenated Pyrrole Such As a Bromopyrrole with a 4 Methoxyphenyl Organometallic Reagent.
Sequential and One-Pot Synthetic Routes to 2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole
One-pot and sequential syntheses are highly efficient as they minimize intermediate purification steps, saving time, reagents, and reducing waste. scispace.comorganic-chemistry.orgnih.gov A plausible one-pot approach to a 2,5-disubstituted pyrrole could involve a multi-component reaction. For example, a reaction between an arylglyoxal (such as 4-methoxyphenylglyoxal), a β-dicarbonyl compound, and ammonium acetate in water has been shown to produce 2-alkyl-5-aryl-(1H)-pyrrole-4-ol derivatives. organic-chemistry.org Similarly, Pd(II)-catalyzed C-C coupling between substituted aliphatic nitriles and arylboronic acids, followed by in-situ cyclodehydration, yields 3-substituted 2-aryl-1H-pyrroles in aqueous media. acs.org Adapting such methodologies could provide a direct route to the 5-(4-methoxyphenyl)pyrrole core, which could then be selectively brominated in a subsequent step or potentially within the same pot if conditions are compatible.
Advanced and Sustainable Synthetic Approaches for Pyrrole Derivatives
Modern synthetic chemistry emphasizes the development of sustainable and environmentally friendly methods, often referred to as "green chemistry." nih.govsemanticscholar.orgnih.gov These approaches aim to reduce energy consumption, use renewable feedstocks, and minimize hazardous waste.
Photo- and electrochemical methods utilize light and electricity, respectively, as "traceless" reagents to drive chemical reactions, often under mild conditions.
Photochemical Synthesis: Light can be used to mediate various chemical transformations. Irradiation of p-methoxyazidobutyrophenone in the presence of a hydrogen atom donor has been shown to selectively yield 2-(4-methoxyphenyl)-1-pyrroline through the intramolecular reductive cyclization of a triplet alkylnitrene. nsf.gov Other photochemical reactions can induce isomerization or cycloadditions in pyrrole derivatives. rsc.orgresearchgate.net
Electrochemical Synthesis: Electrosynthesis offers a high degree of control over reactions by tuning the applied potential. It is widely used for the polymerization of pyrrole to form conductive polymers (polypyrrole). nih.govsoton.ac.ukmdpi.com This process involves the oxidation of the pyrrole monomer to form radical cations, which then couple and grow into polymer chains. mdpi.com By copolymerizing pyrrole with its derivatives, materials with a wide range of properties can be produced. nih.gov General protocols for synthesizing polysubstituted pyrroles via the electrooxidative annulation of amines and aldehydes or ketones have also been developed, presenting a practical and green alternative to traditional methods. semanticscholar.org
Organocatalytic Methodologies in Pyrrole Synthesis
Organocatalysis has become a significant area of research for the synthesis of diverse and complex molecules, including pyrrole derivatives. researchgate.netnih.gov This approach utilizes small organic molecules, known as organocatalysts, to accelerate chemical reactions, offering a valuable alternative to traditional metal-based catalysts. researchgate.netrsc.org The advantages of organocatalysis include high stability, efficiency, reduced toxicity, cost-effectiveness, and the ability to perform reactions under mild conditions. researchgate.netrsc.org
In the context of pyrrole synthesis, organocatalysts have been employed in various strategies, including multicomponent reactions and cascade reactions. rsc.orgnih.gov These methods provide access to a wide array of substituted pyrroles. For instance, the Paal-Knorr pyrrole synthesis, a classic method for constructing the pyrrole ring, has been adapted using organocatalysts. Researchers have utilized urea to catalyze the cycloaddition reaction between 1,4-dicarbonyl compounds and amines. rsc.org The urea catalyst activates the carbonyl group through hydrogen bonding, facilitating the reaction. rsc.org Similarly, saccharin has been used as an efficient and reusable organocatalyst for the synthesis of N-substituted 2,5-dimethylpyrroles from hexane-2,5-dione and aromatic hydrazides. rsc.org
The synthesis of axially chiral pyrroles represents a significant advancement in organocatalytic pyrrole chemistry. rsc.org Chiral phosphoric acids, in combination with a Lewis acid like Fe(OTf)3, have been successfully used for the atroposelective synthesis of chiral aryl pyrroles from 1,4-diketones and aromatic amines. rsc.org This method yields products with high enantioselectivity. rsc.org Another approach involves the use of cinchonine-derived organocatalysts for the synthesis of axially chiral 2-aryl pyrroles through a chirality transfer strategy. rsc.org
While direct organocatalytic methods for the synthesis of "this compound" are not extensively detailed in the reviewed literature, the principles of organocatalytic arylation and halogenation of pyrroles are well-established. The regioselective arylation of pyrroles can be achieved through methods like the Suzuki-Miyaura reaction, which, although metal-catalyzed, can be conceptually guided by organocatalytic principles for substrate activation. nih.gov Furthermore, organocatalytic approaches have been developed for the halogenation of other heterocyclic systems, suggesting potential applicability to pyrrole substrates. benthamdirect.com
The table below summarizes various organocatalysts and their applications in the synthesis of different types of pyrroles.
| Organocatalyst | Reaction Type | Substrates | Products | Yield | Reference |
| Urea | Paal-Knorr cycloaddition | 1,4-diones and amines | Substituted pyrroles | High | rsc.org |
| Saccharin | Paal-Knorr cyclo-condensation | Hexane-2,5-dione and aromatic hydrazides | N-substituted 2,5-dimethylpyrroles | Good to excellent | rsc.org |
| Chiral Phosphoric Acid / Fe(OTf)3 | Atroposelective synthesis | 1,4-diketones and aromatic amines | Axially chiral aryl pyrroles | 85-95% | rsc.org |
| Cinchonine-derived catalyst | Chirality transfer | Enamines and N-alkylating reagents | Axially chiral 2-aryl pyrroles | 54-96% | rsc.org |
| Squaric Acid | Paal-Knorr condensation | Tetrahydro-2,5-dimethoxyfuran and aryl amines | N-substituted pyrroles | 85-97% | rsc.org |
This table is interactive. Users can sort and filter the data.
Green Chemistry Principles in Pyrrole Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of pyrroles to develop more environmentally benign and sustainable processes. rsc.org These principles focus on reducing waste, using less hazardous substances, and improving energy efficiency. rsc.org
Performing reactions under solvent-free conditions is a cornerstone of green chemistry, as it eliminates the environmental and economic costs associated with solvent use, recovery, and disposal. Mechanochemical activation, through techniques like grinding or ball-milling, provides the energy required for a reaction to proceed in the absence of a solvent. rsc.org
A notable example is the synthesis of N-substituted pyrroles developed by Akelis et al., which utilizes mechanochemical activation and a biomass-derived organic acid. rsc.org This method is highly efficient, requiring very short reaction times. rsc.org The mechanism for solvent-free synthesis often involves the initial reaction of dicarbonyl compounds with amines in the presence of a catalyst to form enamine intermediates, which then react with nitroalkenes. nih.gov The catalyst activates the carbonyl groups through hydrogen bonding, and subsequent tautomerization and cyclization lead to the formation of the pyrrole ring. nih.gov
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. This technique is particularly aligned with the principles of green chemistry due to its energy efficiency.
In pyrrole synthesis, microwave irradiation has been effectively used in the Paal-Knorr condensation reaction. For instance, a nanoparticle-supported organocatalyst has been shown to be highly efficient for the reaction of tetrahydro-2,5-dimethoxyfuran with various amines in an aqueous medium under microwave irradiation at 140 °C. rsc.org This method allows for the synthesis of a range of pyrrole derivatives in good to excellent yields (72-92%) within a short reaction time of 20 minutes. rsc.org
The replacement of volatile and hazardous organic solvents with greener alternatives is a key aspect of sustainable chemistry. Water is an ideal green solvent due to its abundance, non-toxicity, and non-flammability. The synthesis of N-substituted pyrroles has been successfully carried out in aqueous media using organocatalysts like squaric acid. rsc.org
Ionic liquids, which are salts with low melting points, are also considered green solvents due to their low vapor pressure, thermal stability, and potential for recyclability. Their use in pyrrole synthesis offers advantages in terms of reaction rates and product isolation.
The following table highlights examples of green solvents used in pyrrole synthesis.
| Green Solvent/Condition | Catalyst | Reaction | Products | Yield | Reference |
| Aqueous Medium | Nano-FGT | Paal-Knorr condensation | N-substituted pyrroles | 72-92% | rsc.org |
| Aqueous Medium | Squaric Acid | Paal-Knorr condensation | N-substituted pyrroles | 85-97% | rsc.org |
| Solvent-Free | Biomass-derived organic acid | Mechanochemical activation | N-substituted pyrroles | High | rsc.org |
This table is interactive. Users can sort and filter the data.
The utilization of renewable resources, such as biomass, as starting materials for chemical synthesis is a fundamental principle of green chemistry. This approach reduces the reliance on fossil fuels and contributes to a more sustainable chemical industry. While the direct synthesis of "this compound" from biomass precursors is not explicitly detailed in the provided search results, the synthesis of pyrrole scaffolds from biomass-derived molecules has been explored. For instance, certain biomass-derived organic acids have been used as catalysts in mechanochemical pyrrole synthesis. rsc.org
Nanocatalysts, which are catalytic materials at the nanometer scale, offer several advantages in chemical synthesis, including high surface area-to-volume ratio, increased catalytic activity, and often, greater selectivity. Their application in pyrrole synthesis aligns with green chemistry principles by enabling reactions to proceed under milder conditions and with higher efficiency.
A prime example is the use of a nano-FGT (functionalized graphene tube) supported organocatalyst in the Paal-Knorr condensation reaction. rsc.org This nanocatalyst was found to be highly effective for the synthesis of N-substituted pyrroles in an aqueous medium under microwave irradiation, demonstrating the synergy of combining different green chemistry techniques. rsc.org
Chemical Reactivity and Mechanistic Studies of 2 Bromo 5 4 Methoxyphenyl 1h Pyrrole
Reactivity of the Bromine Substituent at C2
The bromine atom at the C2 position of the pyrrole (B145914) ring is a key functional group that dictates the molecule's participation in a variety of organic transformations. Its reactivity is central to the synthesis of more complex pyrrole derivatives.
Nucleophilic Substitution Reactions at Brominated Pyrroles
While nucleophilic aromatic substitution is generally challenging on electron-rich aromatic rings like pyrrole, the presence of the bromine atom provides a site for such reactions to occur, albeit under specific conditions. The reactivity of bromo-substituted pyrroles in nucleophilic substitution reactions is influenced by factors such as the nature of the nucleophile, the reaction conditions, and the presence of activating or deactivating groups on the pyrrole ring.
In general, direct nucleophilic substitution of the bromine atom on an unactivated pyrrole ring is not a favored process. However, the reaction can be facilitated by the use of strong nucleophiles and often requires elevated temperatures. The mechanism of these reactions can vary, with some proceeding through an addition-elimination pathway, while others may involve radical intermediates.
Formation of Organometallic Reagents (e.g., Grignard, Organolithium)
A more common and synthetically useful transformation of the C2-bromo substituent is its conversion into an organometallic reagent. This is typically achieved through reaction with a strong base or a metal.
Organolithium Reagents: Treatment of 2-bromo-5-(4-methoxyphenyl)-1H-pyrrole with a strong organolithium base, such as n-butyllithium, can lead to lithium-halogen exchange, forming the corresponding 2-lithiopyrrole derivative. This powerful nucleophile can then be reacted with a wide range of electrophiles to introduce new functional groups at the C2 position.
Grignard Reagents: While the formation of Grignard reagents from bromopyrroles can be more challenging due to the acidic N-H proton, it can be achieved under carefully controlled conditions, often requiring the use of excess Grignard reagent or prior N-protection. The resulting pyrrolyl Grignard reagent is a valuable intermediate for forming new carbon-carbon bonds.
Role as a Cross-Coupling Partner in Transition Metal Catalysis (e.g., Suzuki, Sonogashira, Negishi)
The bromine atom at C2 makes this compound an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling reaction is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide, catalyzed by a palladium complex. nih.govarkat-usa.org this compound can be effectively coupled with a variety of aryl- or vinylboronic acids or their esters to produce 2-aryl- or 2-vinyl-substituted pyrroles. nih.gov The reaction is typically carried out in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, such as sodium carbonate or potassium phosphate. nih.govmdpi.com The methoxy (B1213986) group on the phenyl ring can influence the electronic properties of the substrate, potentially affecting the reaction kinetics.
Table 1: Examples of Suzuki-Miyaura Coupling Reactions with Brominated Heterocycles
| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield | Reference |
|---|---|---|---|---|---|---|
| 5-bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | High | nih.gov |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Various arylboronic acids | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | Good | mdpi.com |
| 5-bromo-1,2,3-triazine | 4-tert-butylphenylboronic acid | Pd(dppf)Cl₂ | Ag₂CO₃ | MeCN | 81% | uzh.ch |
Sonogashira Coupling:
The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. organic-chemistry.orglibretexts.org this compound can be coupled with various terminal alkynes to synthesize 2-alkynylpyrrole derivatives. These products are valuable building blocks for the synthesis of conjugated systems and natural products. libretexts.orgwashington.edu
Table 2: Conditions for Sonogashira Coupling Reactions
| Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Key Feature | Reference |
|---|---|---|---|---|---|---|
| Aryl/Vinyl Halides | Terminal Alkynes | Palladium catalyst, Copper(I) cocatalyst | Amine | Various | Forms conjugated enynes and arylalkynes | libretexts.org |
| Aryl Bromides | Terminal Alkynes | Pd(PhCN)₂Cl₂/P(t-Bu)₃ | Room temperature reaction | organic-chemistry.org | ||
| 4-bromo-6H-1,2-oxazines | Various Alkynes | PdCl₂(PPh₃)₂, CuI | Et₃N | Toluene | Synthesis of 4-alkynyl-substituted 6H-1,2-oxazines | researchgate.net |
Negishi Coupling:
The Negishi coupling reaction involves the reaction of an organozinc compound with an organohalide in the presence of a nickel or palladium catalyst. organic-chemistry.org This reaction is known for its high functional group tolerance. The organozinc reagent can be prepared from the corresponding organolithium or Grignard reagent, which in turn can be generated from this compound. The subsequent coupling with another aryl or vinyl halide would yield a disubstituted pyrrole derivative.
Reactivity of the 4-Methoxyphenyl (B3050149) Moiety at C5
Electrophilic Aromatic Substitution on the Phenyl Ring
The 4-methoxyphenyl group is an activated aromatic system due to the electron-donating nature of the methoxy group. The oxygen atom's lone pairs can be delocalized into the phenyl ring through resonance, increasing the electron density, particularly at the ortho and para positions relative to the methoxy group. This makes the phenyl ring susceptible to electrophilic aromatic substitution (EAS) reactions. uci.edumakingmolecules.combyjus.com
Common EAS reactions include:
Halogenation: Introduction of a halogen (e.g., bromine or chlorine) onto the phenyl ring, typically directed to the positions ortho to the methoxy group. byjus.commasterorganicchemistry.com
Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using a Lewis acid catalyst.
The regioselectivity of these reactions is primarily governed by the powerful ortho, para-directing effect of the methoxy group. uci.edumakingmolecules.com
Oxidation/Reduction Potentials Influenced by the Methoxyphenyl Group
The presence of the electron-donating 4-methoxyphenyl group can influence the oxidation and reduction potentials of the pyrrole ring. The increased electron density on the pyrrole ring, facilitated by the methoxyphenyl substituent, would generally make the molecule easier to oxidize compared to an unsubstituted pyrrole. Conversely, this electron-donating character would make reduction more difficult.
The specific redox potentials can be determined experimentally using techniques like cyclic voltammetry. These values are important for understanding the molecule's behavior in electrochemical applications and in reactions involving electron transfer processes.
Reactivity of the Pyrrole Nitrogen (N-H)
The nitrogen atom of the pyrrole ring in this compound is a key site for chemical modification. Its reactivity is characterized by the acidity of the N-H proton and the ability of the nitrogen to coordinate to metal centers.
The N-H proton of pyrroles is moderately acidic, with a pKa of about 17.5 for the parent pyrrole. slideshare.net This acidity allows for deprotonation by strong bases, such as sodium hydride or butyllithium, to form a nucleophilic pyrrolide anion. This anion can then react with various electrophiles in N-alkylation or N-acylation reactions. slideshare.netorganic-chemistry.org
In the context of 2-bromo-5-aryl-1H-pyrroles, this reactivity is retained. The general scheme for N-alkylation involves the reaction of the pyrrole with an alkyl halide in the presence of a base. For instance, N-alkylation of various N-acidic heterocyclic compounds, including indoles and benzimidazoles, proceeds efficiently with alkyl halides in ionic liquids using potassium hydroxide (B78521) as the base. organic-chemistry.org A similar approach can be applied to this compound.
N-acylation can be achieved by reacting the pyrrolide anion with acylating agents like acyl chlorides or anhydrides. thieme-connect.de For example, the reaction of pyrrole with acetic anhydride (B1165640) can yield 2-acetylpyrrole, demonstrating the feasibility of acylating the pyrrole ring system. mbbcollege.in For N-acylation of this compound, the pre-formation of the potassium salt followed by the addition of an acyl chloride would be a standard approach. thieme-connect.de The use of a catalyst, such as anhydrous ZnCl2, has been reported for the N-acylation of N-substituted sulfonamides with bromoacetyl bromide, a method that could potentially be adapted for pyrroles. researchgate.net
| Reaction Type | General Reagents | Product Type | Reference |
| N-Alkylation | 1. Strong Base (e.g., NaH, KOt-Bu) 2. Alkyl Halide (e.g., MeI, BnBr) | N-Alkyl-2-bromo-5-(4-methoxyphenyl)-1H-pyrrole | organic-chemistry.orgthieme-connect.de |
| N-Acylation | 1. Strong Base (e.g., NaH) 2. Acyl Halide (e.g., AcCl) or Anhydride | N-Acyl-2-bromo-5-(4-methoxyphenyl)-1H-pyrrole | thieme-connect.dembbcollege.in |
Table 1: General Conditions for N-Substitution of Pyrroles
It is important to note that the choice of the metal counter-ion in the pyrrolide salt can influence the regioselectivity of the reaction. More ionic bonds, such as those with lithium or sodium, tend to favor N-alkylation. slideshare.net
The nitrogen atom of the pyrrole ring, along with other potential coordinating sites within the molecule, allows this compound to act as a ligand in coordination complexes. Pyrrole derivatives are known to coordinate with various metals, including ruthenium, copper, and cobalt. researchgate.netacs.orgmdpi.com The coordination can occur through the pyrrole nitrogen, often after deprotonation, or through other functional groups attached to the pyrrole ring.
For example, di(pyridyl)pyrrolide ligands, which are structurally related to the title compound, have been used to synthesize early transition metal complexes for applications in polymerization catalysis. acs.org In these complexes, the pyrrolide nitrogen binds to the metal center. acs.org Ruthenium complexes with pyrrole-2-carboxylic acid have been shown to exhibit interesting dynamic chelate conversions between k²(O,O)- and k²(N,O)-coordination modes, highlighting the versatility of the pyrrole scaffold in coordination chemistry. mdpi.com While specific studies on the coordination chemistry of this compound are not prevalent, the general principles of pyrrole coordination suggest its potential to form complexes with various transition metals.
Reactivity at Unsubstituted Pyrrole Ring Positions (C3, C4)
The unsubstituted C3 and C4 positions of the pyrrole ring in this compound are susceptible to electrophilic attack due to the electron-rich nature of the pyrrole ring.
Electrophilic aromatic substitution is a characteristic reaction of pyrroles. youtube.commasterorganicchemistry.commsu.edu The pyrrole ring is highly activated towards electrophiles, often being compared to activated benzene (B151609) derivatives like phenol (B47542) or aniline. wikipedia.org In unsubstituted pyrrole, electrophilic attack preferentially occurs at the C2 (α) position. youtube.com Since the C2 and C5 positions in the title compound are already substituted, electrophilic substitution is expected to occur at the C3 or C4 (β) positions.
Common electrophilic substitution reactions for pyrroles include halogenation, nitration, and formylation (Vilsmeier-Haack reaction). mbbcollege.inwikipedia.orgchemistrysteps.com
Halogenation: Pyrrole reacts vigorously with halogens, often leading to polyhalogenated products. mbbcollege.in For selective monohalogenation at the β-position of a substituted pyrrole, milder halogenating agents and controlled reaction conditions are necessary.
Nitration: The nitration of pyrroles can be achieved using reagents like nitric acid in acetic anhydride. thieme-connect.deresearchgate.net Direct nitration with stronger acid mixtures can lead to decomposition. mbbcollege.in For 3-bromothiophene, a related five-membered heterocycle, nitration with nitric acid gave a complex mixture with the main product being 3-bromo-2-nitrothiophene. researchgate.net A similar reactivity pattern might be expected for 2-bromo-substituted pyrroles.
Vilsmeier-Haack Reaction: This reaction introduces a formyl group onto the pyrrole ring using a Vilsmeier reagent, typically generated from phosphorus oxychloride and a formamide (B127407) like N,N-dimethylformamide (DMF). wikipedia.orgchemistrysteps.comchemtube3d.com This reaction is generally highly regioselective for the α-position in unsubstituted pyrroles. chemistrysteps.com In 2,5-disubstituted pyrroles, formylation would be directed to the β-positions.
The presence of the electron-donating 4-methoxyphenyl group at C5 and the electron-withdrawing (by induction) but also weakly activating (by resonance) bromo group at C2 will influence the regioselectivity of electrophilic attack at C3 versus C4.
| Reaction | Typical Reagents | Expected Product | Reference |
| Bromination | Br₂ in a suitable solvent | 3,4-Dibromo- or 3-bromo- (B131339) derivative | mbbcollege.inresearchgate.net |
| Nitration | HNO₃/Ac₂O | 3-Nitro- or 4-nitro- derivative | thieme-connect.deresearchgate.net |
| Vilsmeier-Haack | POCl₃, DMF | 3-Formyl- or 4-formyl- derivative | wikipedia.orgchemistrysteps.com |
Table 2: Potential Electrophilic Substitution Reactions at C3/C4
Mechanistic Insights into Reactions Involving this compound
Understanding the reaction mechanisms provides a deeper insight into the reactivity of this compound. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating these mechanisms.
DFT calculations are widely used to study the electronic structure, reactivity, and reaction mechanisms of heterocyclic compounds. semanticscholar.orgmdpi.com Such studies can provide valuable information on parameters like frontier molecular orbital (HOMO-LUMO) energies, charge distributions, and the stability of reaction intermediates and transition states.
For electrophilic substitution on pyrroles, DFT studies have been used to analyze the positional selectivity (α versus β). These studies have shown that the relative stability of the cationic σ-complexes (arenium ions) formed upon electrophilic attack determines the regiochemical outcome. researchgate.net For N-substituted pyrroles, both steric factors and the electronic nature of the N-substituent play a crucial role in directing the substitution to the α or β position. researchgate.net
A computational study on this compound would likely involve:
Geometry Optimization: To determine the most stable conformation of the molecule.
Frontier Molecular Orbital Analysis: The energies and shapes of the HOMO and LUMO would indicate the most likely sites for electrophilic and nucleophilic attack, respectively. The HOMO is expected to be localized on the pyrrole ring, confirming its susceptibility to electrophilic attack.
Calculation of Reactivity Descriptors: Conceptual DFT provides various reactivity indices such as electrophilicity index, nucleophilicity index, and Fukui functions, which can quantify the reactivity of different sites in the molecule.
Modeling of Reaction Pathways: By calculating the energies of reactants, intermediates, transition states, and products, the mechanism of reactions like N-alkylation or electrophilic substitution at the C3/C4 positions can be elucidated, and the regioselectivity can be predicted.
These computational approaches would provide a theoretical framework to complement and rationalize the experimental findings on the chemical reactivity of this specific pyrrole derivative.
Elucidation of Reaction Pathways and Intermediate Characterization
The functionalization of this compound typically occurs at the C-Br bond via palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki, Stille, and Sonogashira couplings, provide efficient methods for the formation of new carbon-carbon bonds. The elucidation of the precise reaction pathways and the characterization of the transient intermediates are crucial for optimizing reaction conditions and expanding the synthetic utility of this compound.
The generally accepted mechanism for these palladium-catalyzed reactions involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the this compound to a low-valent palladium(0) complex. This step involves the cleavage of the C-Br bond and the formation of a new organopalladium(II) intermediate. The rate of this step is influenced by the electron density at the carbon atom bearing the bromine and the nature of the palladium catalyst and its ligands. The electron-rich nature of the pyrrole ring can facilitate this process.
Transmetalation: Following oxidative addition, the organopalladium(II) intermediate undergoes transmetalation with an organometallic reagent (e.g., an organoboron compound in Suzuki coupling, an organotin compound in Stille coupling, or a copper acetylide in Sonogashira coupling). This step involves the transfer of the organic group from the organometallic reagent to the palladium center, displacing the halide. The nature of the substituents on both coupling partners and the choice of base and solvent can significantly impact the efficiency of this step. For this compound, the methoxy group on the phenyl ring can influence the electronic properties of the coupling partner, which in turn affects the rate of transmetalation.
Reductive Elimination: The final step of the catalytic cycle is reductive elimination from the resulting diorganopalladium(II) complex. This step forms the new carbon-carbon bond of the desired product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. The geometry of the diorganopalladium(II) complex is critical for this step, with a cis orientation of the two organic ligands being required for concerted reductive elimination.
The characterization of the intermediates in these catalytic cycles is challenging due to their transient nature. However, a combination of spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and mass spectrometry, along with computational studies, can provide valuable insights into their structure and reactivity. For instance, the formation of the initial oxidative addition adduct can sometimes be observed at low temperatures using specialized NMR techniques.
| Reaction Step | Description | Key Intermediates |
| Oxidative Addition | Cleavage of the C-Br bond and formation of a Pd(II) species. | [Pd(L)₂-(2-(5-(4-methoxyphenyl)-1H-pyrrol-2-yl))Br] |
| Transmetalation | Transfer of an organic group from a main group organometallic reagent to the Pd(II) center. | [Pd(L)₂-(2-(5-(4-methoxyphenyl)-1H-pyrrol-2-yl))(R)] |
| Reductive Elimination | Formation of the C-C bond and regeneration of the Pd(0) catalyst. | Product + Pd(0)L₂ |
Table 1: Generalized reaction pathway for palladium-catalyzed cross-coupling of this compound.
Kinetics and Thermodynamics of Key Transformations
The kinetics and thermodynamics of the transformations involving this compound are fundamental to understanding and controlling its reactivity. While detailed experimental kinetic and thermodynamic data for this specific compound are not extensively available in the public domain, valuable information can be inferred from studies on analogous systems and through computational chemistry.
For Suzuki couplings, the choice of base is known to have a significant impact on the reaction kinetics. The base is believed to play a role in the activation of the organoboron reagent, forming a more nucleophilic boronate species that facilitates transmetalation. The presence of the electron-donating methoxy group on the phenyl ring of this compound could potentially influence the electronic environment of the pyrrole ring and, consequently, the rate of oxidative addition.
| Transformation | Key Kinetic Factors | Key Thermodynamic Factors |
| Suzuki Coupling | Catalyst/ligand system, base, solvent, concentration of reactants. | C-Br bond strength, stability of the organoboron reagent and the final biaryl product. |
| Stille Coupling | Nature of the organostannane, ligand effects, solvent polarity. | Strength of the C-Sn and C-Br bonds, stability of the coupled product. |
| Sonogashira Coupling | Copper co-catalyst, base, nature of the alkyne. | C-H acidity of the alkyne, stability of the resulting enyne product. |
Table 2: General kinetic and thermodynamic considerations for key transformations of this compound.
Further experimental and computational studies are needed to provide a more detailed and quantitative understanding of the chemical reactivity and mechanistic nuances of this compound. Such investigations will undoubtedly pave the way for its broader application in the synthesis of complex organic molecules with potential applications in materials science and medicinal chemistry.
Strategic Derivatization and Advanced Transformations of 2 Bromo 5 4 Methoxyphenyl 1h Pyrrole
Synthesis of Diverse Functionalized Pyrroles from 2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole
The bromine atom at the 2-position of the pyrrole (B145914) core is a key functional handle for derivatization, primarily through transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of substituted pyrroles.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, are powerful tools for the functionalization of brominated heterocycles. In the context of 2-bromo-5-aryl-pyrroles, the Suzuki-Miyaura coupling is particularly effective for introducing new aryl or heteroaryl substituents. For instance, the coupling of a bromopyrrole with an arylboronic acid in the presence of a palladium catalyst and a base can yield the corresponding 2,5-diarylpyrrole. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, are crucial for achieving high yields and selectivity. nih.govresearchgate.net
Similarly, the Sonogashira coupling enables the introduction of alkyne moieties, which can be further elaborated into more complex structures. The Heck reaction allows for the vinylation of the pyrrole ring, while the Buchwald-Hartwig amination can be employed to introduce nitrogen-based nucleophiles. These transformations significantly expand the chemical space accessible from this compound.
A hypothetical reaction scheme for the Suzuki-Miyaura coupling of this compound with phenylboronic acid is presented below:
Table 1: Hypothetical Suzuki-Miyaura Coupling of this compound
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| This compound | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | 2-(4-Methoxyphenyl)-5-phenyl-1H-pyrrole |
Incorporation into Polycyclic and Macrocyclic Systems
The functionalized pyrroles derived from this compound can serve as precursors for the construction of larger, more complex systems. Intramolecular cyclization reactions of appropriately substituted pyrroles can lead to the formation of fused polycyclic aromatic compounds. For example, a 2-aryl-5-vinylpyrrole, synthesized via a Heck reaction, could potentially undergo an intramolecular cyclization to form a pyrrolo-fused aromatic system.
Furthermore, the bromo- and aryl-substituted pyrrole can be a key component in the convergent synthesis of macrocycles. By designing pyrrole monomers with multiple reactive sites, it is possible to perform sequential coupling reactions to build up large cyclic structures. The principles of such transformations have been demonstrated in the synthesis of various macrocyclic compounds containing heterocyclic units.
Formation of Complex Molecular Architectures Using the Compound as a Building Block
The unique substitution pattern of this compound makes it an attractive starting material for the synthesis of well-defined, complex molecular architectures, including porphyrinoids and calixpyrroles.
Precursors for Porphyrinoids and Related Tetrapyrroles
Porphyrins and related tetrapyrrolic macrocycles are of immense interest due to their diverse applications in areas such as catalysis, medicine, and materials science. nih.govresearchgate.net The synthesis of meso-substituted porphyrins often involves the acid-catalyzed condensation of a pyrrole with an aldehyde. nih.govyoutube.com While simple pyrrole is commonly used, substituted pyrroles can be employed to create more complex and functionalized porphyrin frameworks.
A dipyrromethane, a key intermediate in many porphyrin syntheses, can be formed from the reaction of a pyrrole with an aldehyde. A 2-bromo-5-arylpyrrole could potentially be used to synthesize a 5,15-diaryl-10,20-dibromoporphyrin. The bromine atoms can then be further functionalized post-macrocyclization, offering a route to highly substituted porphyrins. A general approach involves the condensation of a dipyrromethane with an aldehyde, followed by oxidation.
A plausible synthetic route to a porphyrin incorporating the 4-methoxyphenyl-pyrrole unit is the MacDonald [2+2] condensation. This involves the reaction of a dipyrromethane with a diformyldipyrromethane.
Table 2: Hypothetical Porphyrin Synthesis via MacDonald [2+2] Condensation
| Dipyrromethane Component | Diformyldipyrromethane Component | Catalyst | Oxidant | Product |
| 5-(4-Methoxyphenyl)dipyrromethane | 1,9-Diformyldipyrromethane | Acid (e.g., TFA) | Air or DDQ | 5,15-Bis(4-methoxyphenyl)porphyrin |
Construction of Calixpyrroles and Related Supramolecular Host Molecules
Calixpyrroles are macrocyclic compounds consisting of pyrrole rings linked by bridging carbon atoms. They are known for their ability to bind anions and other guest molecules within their central cavity. tandfonline.combgsu.edu The synthesis of calix researchgate.netpyrroles typically involves the acid-catalyzed condensation of a pyrrole with a ketone. nih.govrsc.org
By using a substituted pyrrole such as this compound, it is theoretically possible to synthesize a calix researchgate.netpyrrole with aryl substituents at the positions flanking the bridging carbons. The presence of the bromo- and methoxyphenyl- groups would significantly modify the electronic properties and solubility of the resulting macrocycle, potentially leading to novel host-guest binding properties. The synthesis would likely proceed via a [2+2] condensation of a dipyrromethane intermediate with a ketone.
Table 3: Hypothetical Synthesis of a Substituted Calix researchgate.netpyrrole
| Pyrrole Precursor | Ketone | Catalyst | Product |
| This compound | Acetone | Acid (e.g., Methanesulfonic acid) | A dibromo-bis(4-methoxyphenyl) substituted octamethylcalix researchgate.netpyrrole |
The resulting functionalized calix researchgate.netpyrrole could serve as a platform for further derivatization via the bromo groups, allowing for the attachment of other functionalities or the construction of more elaborate supramolecular assemblies. researchgate.net
Academic and Research Applications of 2 Bromo 5 4 Methoxyphenyl 1h Pyrrole and Its Derivatives
Applications in Catalysis
The pyrrole (B145914) moiety is a privileged structure in the design of catalytic systems. Its ability to act as an anionic, neutral, or cationic ligand, coupled with the reactivity of the N-H bond, allows for its participation in various catalytic transformations.
Ligand Design and Synthesis from Pyrrole Derivatives
The design of ligands from pyrrole derivatives is a cornerstone of modern catalysis, enabling the synthesis of metal complexes with tailored steric and electronic properties. The pyrrole core can be functionalized to create multidentate ligands that bind to a metal center in a well-defined geometry.
A prominent class of such ligands is the pincer ligand , which typically features a central pyrrole ring flanked by two donor "arms," such as phosphines or amines. These tridentate ligands coordinate to a metal in a meridional fashion, imparting significant stability and control over the catalytic activity. iucr.org For instance, pyrrole-based PNP pincer ligands, such as 2,5-bis[(diisopropylphosphanyl)methyl]pyrrolide, have been used to synthesize iron and nickel complexes. iucr.orgacs.org The synthesis of these ligands often involves the reaction of a precursor like 2,5-bis(dimethylaminomethyl)pyrrole with phosphines. acs.org
The electronic properties of these pincer complexes can be fine-tuned by modifying the substituents on the phosphine arms or the pyrrole ring itself. This modulation affects the catalytic activity, as seen in C-S cross-coupling reactions catalyzed by nickel complexes where more electron-donating phosphine substituents lead to downfield chemical shifts in ³¹P NMR spectra. acs.org
Beyond pincer ligands, simpler pyrrole derivatives have also been employed in catalysis. For example, pyrrole-2-carboxylic acid has been identified as an effective ligand for copper-catalyzed C-N cross-coupling reactions, specifically the mono-arylation of anilines with aryl halides. nih.gov The development of such ligands addresses the need for efficient and cost-effective alternatives to palladium-based systems.
Furthermore, the synthesis of complex pyrrole derivatives as ligands can be aimed at specific biological targets. For example, a series of 2-(5-bromo-2,3-dimethoxyphenyl)-5-(aminomethyl)-1H-pyrrole analogues were prepared to evaluate their binding affinity for dopamine receptors, demonstrating the utility of the pyrrole scaffold in medicinal chemistry and drug design. nih.gov
| Ligand Type | Metal | Application | Key Features |
| PNP Pincer Ligands | Iron (Fe), Nickel (Ni) | C-S Cross-Coupling, Precursors for Catalysts | Tridentate, meridional coordination, tunable electronics. iucr.orgacs.org |
| Pyrrole-2-carboxylic acid | Copper (Cu) | C-N Cross-Coupling (Aniline Arylation) | Simple, effective for poorly nucleophilic amines. nih.gov |
| 2-Aryl-5-(aminomethyl)-1H-pyrroles | N/A (for receptor binding) | Dopamine Receptor Ligands | Incorporation of pyrrole increases receptor selectivity. nih.gov |
Metal-Ligand Cooperative Catalysis Involving Pyrrole-Derived Ligands
Metal-ligand cooperativity (MLC) is a powerful concept in catalysis where both the metal center and the ligand are actively involved in the bond-making and bond-breaking steps of a reaction. wikipedia.org Pyrrole-based ligands are particularly well-suited for this role due to the reactivity of the N-H bond, which can act as a proton shuttle or participate in deprotonation/aromatization events.
This cooperative effect is evident in complexes of iridium with pyridylpyrrole ligands. nih.govresearchgate.net In these systems, the pyrrole N-H group plays a crucial role in both formic acid dehydrogenation and CO₂ hydrogenation. During formic acid dehydrogenation, the pyrrole nitrogen can accept a proton. nih.gov Conversely, in CO₂ hydrogenation, it can assist in the heterolytic cleavage of the H-H bond. nih.gov This bifunctional activation, where the ligand manages proton transfer while the metal orchestrates hydride transfer, leads to exceptionally high catalytic activity under mild conditions. nih.govresearchgate.net
The activation of the pyrrole N-H bond is a key step in creating the catalytically active species. Zerovalent metals like platinum, palladium, and nickel can oxidatively insert into the N-H bond of pyrrole to form metal-hydride complexes. researchgate.net In other cases, N-H activation is preferred over C-H activation. For example, the reaction of a pyrrole imine with an iridium precursor in the presence of a base leads to selective N-H activation, which is both kinetically and thermodynamically favored over C-H activation. researchgate.nethw.ac.uk This selectivity is crucial for designing catalysts where the ligand's reactivity at a specific site is desired.
The concept of MLC is not limited to noble metals. Iron complexes with pyrrole-based pincer ligands also exhibit reactivity consistent with cooperative catalysis, accessing multiple oxidation states that are relevant for catalytic cycles. acs.org
| Catalytic System | Reaction | Role of Pyrrole Ligand | Mechanism |
| [CpIr(pyridylpyrrole)]+ | Formic Acid Dehydrogenation / CO₂ Hydrogenation | Proton shuttle (N-H group) | Metal-Ligand Cooperation nih.govresearchgate.net |
| [Pt(PEt₃)₃] | N-H Bond Activation | Substrate for oxidative insertion | Forms trans-[HPt(C₄H₄N)(PEt₃)₂] researchgate.net |
| Pyrrole Imine + [IrCl₂Cp]₂ | N-H vs. C-H Activation | N-H bond is preferentially activated | Electrophilic agostic interaction with metal researchgate.nethw.ac.uk |
Organocatalysis with Pyrrole-based Catalysts
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a major field in synthetic chemistry. Pyrrole derivatives have found applications both as the targets of organocatalytic synthesis and as components of the organocatalysts themselves. rsc.org
Various organocatalytic strategies have been developed for the synthesis of functionalized pyrroles. These methods often involve cascade reactions, such as the Paal-Knorr synthesis, which can be catalyzed by organic molecules like vitamin B₁. rsc.org Chiral organocatalysts, including those derived from cinchona alkaloids, have been used in combination with metal catalysts (a concept known as merged catalysis) for the asymmetric functionalization of pyrroles. nih.gov This dual activation strategy allows for the selective C-H functionalization of two adjacent carbon atoms on the pyrrole ring, leading to annulated products with high enantioselectivity. nih.gov
Furthermore, chiral bifunctional catalysts, such as amine-thioureas, have been employed for the catalytic asymmetric Henry reaction of 1H-pyrrole-2,3-diones. nih.gov In this reaction, the catalyst uses multiple hydrogen bonds to activate both the electrophile (the pyrrole-dione) and the nucleophile (nitromethane), facilitating the formation of a quaternary stereocenter. nih.gov This demonstrates how the pyrrole scaffold can be a substrate for complex, stereoselective transformations driven by organocatalysts.
The development of these methods is significant as they provide access to biologically active 3-substituted-3-hydroxy-1H-pyrrol-2(3H)-one derivatives, which are found in many natural products. nih.gov
Applications in Materials Science
The ability of pyrrole to undergo polymerization to form conductive materials has made it a molecule of great interest in materials science. The properties of the resulting polypyrroles can be tuned by the choice of monomer, allowing for the creation of materials with specific electronic and optical characteristics.
Development of Conducting Polymers (Polypyrroles)
Polypyrrole (PPy) is an intrinsically conducting polymer that can be synthesized from pyrrole monomers via oxidative polymerization. wikipedia.org This process can be carried out either chemically, using an oxidant like iron(III) chloride (FeCl₃), or electrochemically. wikipedia.orgnih.gov The resulting polymer has a conjugated backbone of pyrrole units, and its conductivity is achieved through a process called "doping," where the polymer is oxidized to create positive charges (polarons and bipolarons) that are balanced by counter-ions from the synthesis medium. wikipedia.orgnih.gov
The use of substituted pyrrole monomers, such as derivatives of 2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole, allows for the synthesis of functionalized polypyrroles with tailored properties. For example, copolymerizing pyrrole with functionalized pyrroles bearing acid groups can enhance solubility or provide handles for further chemical modification. adatbank.ro The properties of the final polymer, including conductivity and morphology, are highly dependent on the synthesis conditions, such as the choice of oxidant, surfactants, temperature, and reaction time. ijert.org
These materials are being explored for a wide range of applications, including antistatic coatings, sensors, and biomaterials. nih.govacs.org The ability to create polypyrrole as powders, thin films, or composites makes it a versatile material for various technological uses. nih.govmdpi.com
| Synthesis Method | Oxidant/Conditions | Monomer Type | Resulting Polymer Properties |
| Chemical Oxidation | Iron(III) chloride (FeCl₃) | Pyrrole, Functionalized Pyrroles | Black powders, tunable conductivity. wikipedia.orgadatbank.roacs.org |
| Electrochemical Polymerization | Anodic oxidation | Pyrrole, Pyrrole Derivatives | Adherent thin films, controlled thickness and doping. nih.gov |
| Solvent-Free Polymerization | Solid FeCl₃ (mechanical mixing) | Pyrrole, N-methylpyrrole | Atypical grains with hydroxy/carbonyl groups. acs.org |
Electrochromic Materials
Electrochromic materials are substances that change color in response to an applied electrical potential. This property is due to the ability of the material to exist in different oxidation states, each with a distinct absorption spectrum. Conducting polymers like polypyrrole are excellent candidates for electrochromic applications because their doped (oxidized) and neutral (reduced) states have different colors.
The spectroelectrochemical properties of polypyrrole derivatives reveal distinct absorption bands corresponding to the neutral, polaron (radical cation), and bipolaron (dication) states. azom.com By switching the potential, the polymer can be reversibly transformed between these states, resulting in a visible color change. For example, a newly synthesized polymer based on 1-(3-pyridinyl)-2,5-di(2-thienyl)-1H-pyrrole showed absorption bands for the neutral, polaron, and bipolaron states at 430 nm, 520 nm, and 836 nm, respectively. azom.com
Polymers derived from functionalized pyrroles exhibit good switching times (often around 1 second) and stability, making them promising for use in electrochromic devices such as smart windows, displays, and sensors. azom.com The ability to tune the electronic properties and therefore the color of the polymer by modifying the monomer structure is a key advantage in designing new electrochromic materials.
Sensors and Electronic Devices Based on Pyrrole Polymers
Polymers derived from this compound are part of a broader class of conducting polymers that are highly valued in the fabrication of chemical sensors and electronic devices. The utility of these polymers stems from their ability to undergo changes in their electrical properties upon interaction with various analytes. While specific research on polymers solely derived from this compound is not extensively detailed in publicly available literature, the general principles of polypyrrole-based sensors can be applied.
The sensing mechanism of these polymer-based sensors is often based on the modulation of their conductivity. For instance, the interaction of polyaniline (PANI) based sensors with gaseous ammonia (B1221849) can lead to a measurable change in resistance, forming the basis of a chemoresistive sensor. Similarly, polymers incorporating the this compound unit would be expected to exhibit sensitivity to various chemical species. The methoxyphenyl group can influence the polymer's solubility and film-forming properties, which are crucial for device fabrication. Furthermore, the pyrrole ring itself provides a framework for π-conjugation, essential for electrical conductivity.
The performance of such sensors is typically evaluated based on several key parameters, including sensitivity, selectivity, response time, and stability. For example, a study on poly(N-(2-pyridyl) pyrrole) demonstrated its potential for sensing volatile chemicals. The development of flexible sensing devices is a significant area of research, with materials like porous polypyrrole/Ti3C2Tx MXene nanocomposites showing promise for creating sensors with high sensitivity and selectivity at low temperatures.
Organic Photovoltaics and Organic Field-Effect Transistors Utilizing Pyrrole Units
The pyrrole moiety is a fundamental component in the design of organic semiconductors for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The incorporation of units derived from this compound into conjugated polymers can significantly influence their electronic properties and, consequently, their performance in these devices.
In the context of OPVs, the design of donor and acceptor materials is critical for efficient energy conversion. Fullerene derivatives have historically been used as acceptor materials, but recent research has focused on developing non-fullerene acceptors, including polymer-based materials. Polymers containing pyrrole units can be engineered to have specific highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for achieving high open-circuit voltages and efficient charge separation in solar cells. For instance, the introduction of a methoxy-substituted fulleropyrrolidine acceptor has been shown to result in a high short-circuit current density (Jsc) and power conversion efficiency (PCE). nih.gov
In OFETs, the charge carrier mobility (µ) is a key performance metric. The molecular structure of the semiconducting polymer plays a crucial role in determining this mobility. Extending the π-conjugation and enhancing molecular planarity are common strategies to improve charge transport. Polymers incorporating the this compound unit can be designed to have a planar backbone, which facilitates strong intermolecular π-π stacking and efficient charge transport. Research on diketopyrrolopyrrole (DPP)-based polymers has shown that modifications to the polymer backbone can lead to balanced ambipolar charge transport, with both high hole and electron mobilities. rsc.org For example, a DPP-based polymer, pDTDPP–TTF, exhibited balanced ambipolar charge transport with hole and electron mobilities of 6.17 × 10⁻³ cm² V⁻¹ s⁻¹ and 3.13 × 10⁻³ cm² V⁻¹ s⁻¹, respectively, in a top-gate bottom-contact device configuration. rsc.org
| Device Type | Key Performance Metric | Role of Pyrrole-based Polymer | Example Finding |
| Organic Photovoltaic (OPV) | Power Conversion Efficiency (PCE) | Donor or acceptor material with tunable energy levels | Methoxy-substituted fulleropyrrolidine acceptor achieved a PCE of 3.44%. nih.gov |
| Organic Field-Effect Transistor (OFET) | Charge Carrier Mobility (µ) | Active semiconducting layer with high charge transport | A DPP-based polymer showed balanced ambipolar mobilities in the order of 10⁻³ cm² V⁻¹ s⁻¹. rsc.org |
Porous Organic Polymers (POPs) Incorporating Pyrrole Motifs
Porous organic polymers (POPs) are a class of materials characterized by their high surface area, tunable porosity, and robust structures. The incorporation of pyrrole motifs, such as those derived from this compound, into POPs can impart unique functionalities and enhance their performance in various applications, including gas storage, separation, and catalysis.
The synthesis of pyrrole-based conjugated microporous polymers (CMPs) has been demonstrated through the self-polymerization of pyrrole-containing monomers. These materials exhibit good stability and high specific surface areas, making them effective heterogeneous catalysts. For example, two new pyrrole-based CMPs were successfully synthesized and showed high catalytic activity for the Knoevenagel condensation reaction, attributed to their porous channels and abundant nitrogen sites. While not specifically using the methoxyphenyl-substituted pyrrole, this demonstrates the principle of utilizing pyrrole units in creating functional porous materials.
The properties of POPs can be tailored by the choice of monomers and the synthetic methodology. The inclusion of the 4-methoxyphenyl (B3050149) group from the parent compound could influence the pore size distribution and surface chemistry of the resulting POP, potentially enhancing its selectivity for specific guest molecules. The development of luminescent metal-organic frameworks (MOFs), a subclass of POPs, often involves ligands containing nitrogen heterocycles like pyrrole. The dipyrromethene moiety, a bis-pyrrolic backbone, can be readily functionalized and incorporated into MOFs to create materials with interesting photophysical properties for applications in detection and sensing. rsc.orgresearchgate.net
Role in Supramolecular Chemistry Research
The this compound molecule possesses functional groups that are capable of participating in non-covalent interactions, such as hydrogen bonding and π-π stacking. These interactions are the foundation of supramolecular chemistry, which focuses on the assembly of molecules into well-defined, larger structures.
The N-H group of the pyrrole ring can act as a hydrogen bond donor, while the oxygen atom of the methoxy (B1213986) group and the π-electron system of the aromatic rings can act as hydrogen bond acceptors. These interactions can lead to the formation of predictable and ordered supramolecular assemblies in the solid state. For instance, a study on 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-ol demonstrated the formation of discrete dimeric motifs and chains through hydrogen bonding between hydroxyl and methoxy groups. nih.gov Although this is a different molecule, it highlights the capability of the methoxyphenyl group to direct supramolecular assembly through hydrogen bonding.
Future Perspectives in 2 Bromo 5 4 Methoxyphenyl 1h Pyrrole Research
Emerging Synthetic Methodologies for Halogenated and Arylated Pyrroles
The synthesis of specifically substituted pyrroles like 2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole remains an area of active development, moving beyond classical named reactions like the Knorr and Paal-Knorr syntheses which can suffer from limitations such as harsh conditions or limited substrate scope. researchgate.net Future research will likely focus on more efficient, selective, and sustainable methods for constructing the halogenated and arylated pyrrole (B145914) core.
Modern synthetic strategies increasingly rely on transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization. nih.gov For a molecule like this compound, these methods offer modular and convergent approaches. For instance, a plausible future synthetic route could involve a chemoselective Suzuki-Miyaura cross-coupling to introduce the 4-methoxyphenyl (B3050149) group onto a pre-brominated pyrrole ring. nih.gov Challenges in such approaches often involve controlling the regioselectivity of the coupling reactions and managing the stability of the pyrrole ring under catalytic conditions. thieme-connect.de
Emerging methodologies that hold promise include:
Photoredox Catalysis: Visible-light mediated reactions offer mild conditions for C-H functionalization and cross-coupling, potentially reducing the need for pre-functionalized starting materials and harsh reagents. nih.gov
Multi-component Reactions (MCRs): Designing a one-pot MCR that combines simpler precursors to directly assemble the 2-bromo-5-aryl-pyrrole skeleton would be a significant advance in synthetic efficiency and atom economy. rsc.orgorganic-chemistry.org
Flow Chemistry: Continuous flow reactors can offer better control over reaction parameters (temperature, pressure, mixing), which is particularly advantageous for fast or exothermic reactions, potentially improving yields and safety for halogenation and coupling processes.
| Methodology | Description | Potential Advantage for 2-Bromo-5-aryl-pyrroles | Reference |
|---|---|---|---|
| Palladium-Catalyzed Cross-Coupling | Reaction of a pyrrole-boronic acid derivative with an aryl halide (or vice versa) to form a C-C bond. A key strategy for C-2 arylation. | High efficiency and functional group tolerance for introducing the 4-methoxyphenyl group. | nih.gov |
| Direct C-H Arylation/Halogenation | Metal-catalyzed reactions that form C-C or C-X bonds directly from a C-H bond, avoiding the need for pre-functionalization. | Increased step-economy by directly arylating a 2-bromopyrrole or brominating a 2-arylpyrrole. | researchgate.netnih.gov |
| Van Leusen Cycloaddition | A [3+2] cycloaddition reaction using p-toluenesulfonylmethyl isocyanide (TosMIC) with an appropriate Michael acceptor, which can be adapted for substituted pyrrole synthesis. | Offers a route to highly functionalized pyrroles under catalyst-free conditions. | semanticscholar.org |
| Photoredox-Mediated Synthesis | Utilizes visible light and a photocatalyst to generate radical intermediates for bond formation under exceptionally mild conditions. | Avoids harsh reagents and high temperatures, preserving sensitive functional groups. | nih.gov |
Novel Reactivity and Mechanistic Discoveries for Functionalized Pyrroles
The dual functionality of this compound—an electron-rich aromatic ring, a reactive C-Br bond, and an acidic N-H proton—provides a rich platform for exploring novel chemical transformations.
Future investigations will likely target the selective functionalization at its three distinct reactive sites:
The C-Br Bond: This site is a prime handle for further elaboration via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This would allow the introduction of a wide variety of substituents, including alkyl, alkenyl, alkynyl, and amino groups, creating a library of complex derivatives from a single precursor.
The Pyrrole Ring C-H Bonds: Despite the presence of substituents at the C2 and C5 positions, the C3 and C4 positions remain available for direct C-H functionalization. researchgate.net Understanding the regioselectivity of electrophilic substitution or metal-catalyzed C-H activation at these positions is a key area for mechanistic study. The electronic influence of the bromo and methoxyphenyl groups will be critical in directing this reactivity.
The N-H Bond: The pyrrole nitrogen can be deprotonated and subsequently alkylated, acylated, or arylated. thieme-connect.de This modification significantly alters the electronic properties and steric environment of the entire molecule, which can, in turn, influence the reactivity of the other positions.
Mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and in-situ reaction monitoring, will be crucial to unravel the pathways of these transformations. For example, understanding the oxidative addition mechanism at the C-Br bond versus potential C-H activation at other sites is fundamental for developing selective catalytic systems. nih.gov
Advanced Computational and Theoretical Investigations in Pyrrole Chemistry
Computational chemistry offers a powerful lens for predicting and understanding the behavior of molecules like this compound without the need for laboratory experiments. Density Functional Theory (DFT) is a particularly valuable tool for this purpose.
Future computational studies could provide deep insights into several key areas:
Molecular Geometry and Electronic Structure: Calculations can determine the preferred conformation of the molecule, including the dihedral angle between the pyrrole and phenyl rings. Analysis of the molecular orbitals (HOMO/LUMO) and electrostatic potential maps can predict the most likely sites for electrophilic and nucleophilic attack, guiding synthetic efforts.
Reaction Mechanisms: Theoretical modeling can be used to map the entire energy landscape of a proposed reaction. This includes identifying transition states, calculating activation barriers, and evaluating the stability of intermediates. Such studies could, for instance, elucidate the precise mechanism of a palladium-catalyzed C-H functionalization or a cycloaddition reaction. acs.org
Spectroscopic Properties: Computational methods can predict spectroscopic data such as NMR chemical shifts, infrared vibrational frequencies, and UV-Vis absorption spectra. These predictions can aid in the characterization of newly synthesized derivatives and help to interpret experimental data.
Intermolecular Interactions: Modeling how this compound interacts with other molecules, such as solvent molecules, catalysts, or biological receptors, is crucial. This is particularly relevant for understanding its potential role in materials science or medicinal chemistry, for example, by simulating its docking into a protein's active site.
Integration into New Interdisciplinary Research Domains
The unique structural features of this compound make it a promising candidate for application in diverse, interdisciplinary fields. The combination of a halogenated heterocycle and a biaryl-like structure is a common motif in bioactive molecules and functional materials.
Potential future research domains include:
Q & A
Basic Research Questions
Q. What synthetic routes are available for preparing 2-Bromo-5-(4-methoxyphenyl)-1H-pyrrole, and how do reaction conditions influence yields?
- Methodological Answer : The compound can be synthesized via modifications of the Clauson-Kass pyrrole synthesis or Paal–Knorr condensation. For example, introducing bromine at position 2 requires careful control of electrophilic substitution conditions (e.g., N-bromosuccinimide in DMF at 0°C). The 4-methoxyphenyl group can be introduced via Suzuki coupling or Friedel-Crafts alkylation. Reaction yields (e.g., 71–83% in similar derivatives) depend on solvent polarity, catalyst loading (e.g., Pd catalysts for cross-coupling), and substituent electronic effects .
Q. How can NMR spectroscopy and TLC be used to confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H NMR : Look for characteristic peaks:
- Pyrrole NH proton: δ 10–12 ppm (broad singlet).
- Methoxy group: δ ~3.8 ppm (singlet).
- Aromatic protons: Split patterns reflect substituent positions (e.g., para-substituted aryl groups show doublets with ) .
- TLC : Use silica gel plates with hexane/ethyl acetate (7:3). Monitor reaction progress by comparing Rf values against starting materials and intermediates .
Q. What in vitro assays are suitable for preliminary evaluation of the compound’s biological activity?
- Methodological Answer :
- MTT Assay : Test cytotoxicity using PC12 or HEK293 cells. Pre-treat cells with the compound (1–100 µM) for 24 hours, then expose to stressors like 6-OHDA. Measure viability via absorbance at 570 nm .
- ROS Scavenging : Use DCFH-DA dye to quantify reactive oxygen species (ROS) levels under oxidative stress .
Advanced Research Questions
Q. How can X-ray crystallography and SHELXL refinement resolve structural ambiguities in this compound?
- Methodological Answer :
- Data Collection : Use a single-crystal diffractometer (Mo-Kα radiation, λ = 0.71073 Å). Index reflections with WinGX and solve the structure via direct methods in SHELXS .
- Refinement : Apply anisotropic displacement parameters in SHELXL . Validate hydrogen bonding (e.g., N–H···O interactions) using graph-set analysis .
- Example Data : For a related pyrrole derivative, , , C–C bond length SD = 0.004 Å .
Q. How do electronic effects of the bromo and methoxyphenyl substituents influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Bromine : Acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). The para-methoxy group activates the aryl ring via electron donation, enhancing oxidative addition rates.
- Kinetic Studies : Compare reaction rates with analogs lacking substituents. For example, 4-methoxyphenyl groups increase coupling yields by ~20% compared to unsubstituted aryl groups .
Q. What computational methods can predict the compound’s electrochemical properties for molecular electronics applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate HOMO/LUMO energies to estimate redox potentials.
- Electrochemical Validation : Perform cyclic voltammetry in acetonitrile (0.1 M TBAPF6). Multi-stage redox processes (e.g., vs. Ag/AgCl) correlate with π-conjugation length .
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data across different cell lines?
- Methodological Answer :
- Case Study : If this compound shows neuroprotection in PC12 cells but not in SH-SY5Y, evaluate:
Permeability : Use Caco-2 assays to measure cellular uptake.
Metabolism : Perform LC-MS to detect metabolic degradation products.
Pathway Specificity : Test involvement of Nrf2 or PI3K/Akt pathways via Western blotting .
Analytical Chemistry
Q. What chromatographic methods quantify trace impurities in synthesized batches?
- Methodological Answer :
- HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (65:35) at 1 mL/min. Detect brominated byproducts (e.g., di-substituted pyrroles) at 254 nm.
- Validation : Achieve LOD < 0.1% via calibration with 1-(4-methoxyphenyl)-1H-pyrrole as an external standard .
Structure-Activity Relationship (SAR)
Q. How does substituting the bromine atom with other halogens affect antimicrobial activity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
